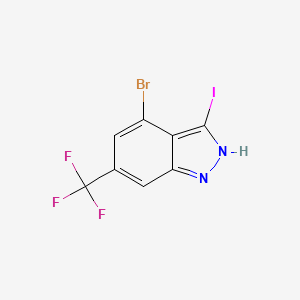

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3IN2/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOIJJKIDMAMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646710 | |

| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-30-9 | |

| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of halogen atoms and a trifluoromethyl group on the indazole ring system can profoundly influence a molecule's physicochemical and pharmacological properties.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

The target molecule, this compound, is a highly functionalized building block. The presence of two distinct halogen atoms at the C3 and C4 positions (iodo and bromo, respectively) offers orthogonal reactivity for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5] This dual functionality allows for the stepwise and selective introduction of diverse molecular fragments, a crucial advantage in the construction of compound libraries for structure-activity relationship (SAR) studies.[5] The iodine at the C3 position is generally more reactive in such cross-coupling reactions, enabling initial functionalization, while the bromine at C4 can be utilized in a subsequent step.[5]

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound logically commences from the commercially available precursor, 4-Bromo-6-(trifluoromethyl)-1H-indazole. The key transformation is the regioselective iodination of the C3 position of the indazole ring.

Proposed Synthetic Route:

Caption: Proposed synthesis of the target compound.

Rationale for the Chosen Synthetic Strategy:

The direct C-H functionalization of the C3 position of the indazole ring is a well-established and efficient method for introducing substituents. Iodination at this position is often achieved using molecular iodine in the presence of a base.[6] This approach is favored due to its operational simplicity, high regioselectivity for the C3 position, and generally good yields. The electron-rich nature of the pyrazole ring within the indazole system facilitates electrophilic substitution at the C3 position. The use of a base, such as potassium hydroxide, is crucial for the deprotonation of the N-H of the indazole, which enhances the nucleophilicity of the ring system and facilitates the reaction with iodine.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

-

4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.2 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-Bromo-6-(trifluoromethyl)-1H-indazole in DMF, add potassium hydroxide and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add molecular iodine portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Purification and Isolation Workflow

Caption: Purification and isolation workflow.

Comprehensive Characterization

A battery of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons and the N-H proton. The exact shifts will depend on the solvent used. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all carbon atoms, including the trifluoromethyl carbon. |

| ¹⁹F NMR | Chemical Shift (δ) | A singlet corresponding to the -CF₃ group. |

| HRMS (ESI) | m/z | The calculated exact mass for C₈H₃BrF₃IN₂ should be observed. |

| HPLC | Purity | A single major peak indicating high purity (typically >95%). |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching, C-H aromatic stretching, and C-F stretching.[7] |

In-depth Analysis and Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will provide evidence for the carbon skeleton. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single peak in the ¹⁹F NMR spectrum is a strong indicator of the presence of the trifluoromethyl group.[8]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.[8][9] The observed isotopic pattern for bromine and iodine will further validate the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high purity level is essential for its use in subsequent reactions and biological assays.

Safety Considerations

-

Halogenated Compounds: Handle with care as they can be irritants.

-

Iodine: Iodine is corrosive and can cause burns.

-

Potassium Hydroxide: A strong base that is corrosive.

-

DMF: A solvent that can be absorbed through the skin.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound. The detailed protocols for synthesis, purification, and characterization provide a solid foundation for researchers to produce this valuable building block for drug discovery and medicinal chemistry applications. The orthogonal reactivity of the bromo and iodo substituents makes this compound a versatile intermediate for the creation of complex molecular architectures.

References

- EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole. EvitaChem. Accessed January 22, 2026.

- Intermediates. 6-bromo-3-iodo-1H-indazole for critical molecular building block.

- Royal Society of Chemistry. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles". RSC Publishing. February 7, 2023.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 22, 2026.

- Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR. Sigma-Aldrich. Accessed January 22, 2026.

- PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole.

- BLD Pharm. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm. BLD Pharm. Accessed January 22, 2026.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. U.S. National Library of Medicine. Accessed January 22, 2026.

- ResearchGate. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. August 5, 2025.

- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem. Accessed January 22, 2026.

- ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. Accessed January 22, 2026.

- PMC. Innate C-H trifluoromethylation of heterocycles. U.S. National Library of Medicine. Accessed January 22, 2026.

- Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Accessed January 22, 2026.

- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Accessed January 22, 2026.

- PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. U.S. National Library of Medicine. May 12, 2023.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. Accessed January 22, 2026.

- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem. Accessed January 22, 2026.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole CAS number and properties

An In-depth Technical Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-30-9)

Section 1: Core Compound Identity and Strategic Importance

This compound is a synthetically versatile, multi-halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its CAS Number is 1000341-30-9.[1][2] The strategic placement of three distinct functional groups—a reactive iodine at the 3-position, a less reactive bromine at the 4-position, and an electron-withdrawing trifluoromethyl group at the 6-position—on the indazole scaffold makes it an exceptionally valuable building block in medicinal chemistry.

The indazole core itself is a privileged structure, frequently found in compounds targeting a range of biological pathways, most notably as kinase inhibitors in oncology.[2] The trifluoromethyl group enhances metabolic stability and membrane permeability, while the two different halogen atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions. This allows for the controlled and systematic elaboration of the molecular structure, a critical capability in the development of targeted therapeutics and structure-activity relationship (SAR) studies.[3]

Section 2: Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's physical properties is fundamental for its effective use in synthesis, including handling, reaction setup, and purification.

| Property | Value | Source / Method |

| CAS Number | 1000341-30-9 | [1][2] |

| Molecular Formula | C₈H₃BrF₃IN₂ | Derived from Structure |

| Molecular Weight | 418.93 g/mol | Calculated |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Often exceeds 200°C for analogous halogenated indazoles. | [2] |

| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO. | [2] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals in the aromatic region for the two protons on the benzene ring portion of the indazole, in addition to a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the CF₃ group.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbon atoms of the indazole ring and the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for confirming the compound's identity.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the regioselective iodination of a pre-existing indazole precursor. The most common and efficient method for introducing an iodine atom at the C3 position of an indazole ring is through electrophilic halogenation under basic conditions.

Proposed Synthetic Pathway:

A logical and field-proven approach starts with the commercially available 4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000342-95-9).[4][5] The subsequent C3-iodination is achieved using molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[6][7]

Caption: Proposed synthesis of the target compound via C3-iodination.

Mechanistic Insight: The reaction proceeds via the deprotonation of the N-H proton of the indazole by the strong base (KOH), forming an indazolide anion. This anion increases the electron density of the heterocyclic ring system, making the C3 position highly nucleophilic. The nucleophilic C3 carbon then attacks a molecule of iodine, leading to the desired 3-iodo-indazole product in a classic electrophilic aromatic substitution-type mechanism. The choice of DMF as a solvent is crucial as it effectively solvates the ions involved and remains stable under the basic reaction conditions.

Section 4: Reactivity and Strategic Applications in Drug Discovery

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the molecule.

Orthogonal Functionalization Strategy:

-

Step 1 (C-I Bond Functionalization): The more reactive C3-iodo position can be selectively targeted in a first cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) under milder conditions, leaving the C4-bromo position intact.[3]

-

Step 2 (C-Br Bond Functionalization): The resulting 3-substituted-4-bromo-indazole can then undergo a second, distinct cross-coupling reaction at the C4-bromo position, typically requiring more forcing conditions (e.g., a different catalyst/ligand system or higher temperature).

This two-step, controlled diversification is invaluable for building molecular libraries and optimizing lead compounds in drug discovery programs, particularly for developing kinase inhibitors.[2][3]

Caption: Workflow for sequential, orthogonal cross-coupling reactions.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related halogenated and trifluoromethylated aromatic compounds necessitate that it be handled as a hazardous substance.[8][9]

Hazard Identification (Presumed):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 6: References

-

King-Pharm. 4-BROMO-3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE [1000341-30-9].

-

Benchchem. 4-Bromo-6-fluoro-3-iodo-1H-indazole | 887567-87-5.

-

EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole.

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232.

-

Apollo Scientific. 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for 6-Bromo-1H-indole.

-

Thermo Fisher Scientific. Safety Data Sheet for Benzene, 1-bromo-4-iodo-.

-

BLDpharm. 1000342-95-9|4-Bromo-6-(trifluoromethyl)-1H-indazole.

-

Prisys Biotech. 6-bromo-3-iodo-1H-indazole for critical molecular building block.

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

-

Benchchem. An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-(trifluoromethyl)-1H-indazole.

-

Advanced ChemBlocks. 4-Bromo-3-methyl-1H-indazole.

-

Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

Sources

- 1. 4-BROMO-3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE [1000341-30-9] | King-Pharm [king-pharm.com]

- 2. benchchem.com [benchchem.com]

- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1000342-95-9|4-Bromo-6-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Bromo-3-methyl-1H-indazole 97% | CAS: 1159511-73-5 | AChemBlock [achemblock.com]

A Predictive Spectroscopic Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole for Advanced Drug Discovery

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document serves as a robust predictive resource for researchers, scientists, and professionals in the field. By leveraging established spectroscopic principles and data from analogous structures, we present the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this molecule. Each section includes a theoretical framework for the predictions, a detailed protocol for experimental data acquisition, and a summary of the expected spectral features. This guide is designed to facilitate the identification, characterization, and utilization of this compound in complex synthetic pathways and drug discovery pipelines.

Introduction to this compound

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. The indazole core is a well-established pharmacophore found in a variety of biologically active molecules. The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—offers multiple points for chemical modification, making it an attractive scaffold for combinatorial chemistry and the development of targeted therapies.

The bromine and iodine substituents provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The trifluoromethyl group is a common bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with two signals in the aromatic region corresponding to the protons at the C5 and C7 positions, and a broad signal for the N-H proton.

Rationale for Predictions:

-

Aromatic Protons (H5 and H7): The electron-withdrawing trifluoromethyl group at C6 will deshield the adjacent protons at C5 and C7, shifting them downfield. The bromine at C4 will also contribute to the downfield shift of the H5 proton. The H7 proton is expected to be a singlet or a very narrowly split doublet, while the H5 proton will appear as a singlet.

-

N-H Proton: The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | s | H5 |

| ~ 7.8 - 8.0 | s | H7 |

| > 13.0 | br s | N1-H |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazoles to clearly observe the N-H proton.

-

Ensure complete dissolution by gentle vortexing or sonication. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[1]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident as a quartet due to coupling with the three fluorine atoms.

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbons bearing the electronegative halogen atoms (C3 and C4) will be significantly affected. The carbon attached to the iodine (C3) is expected to be at a relatively upfield position compared to the carbon attached to bromine (C4).

-

Trifluoromethyl Carbon (CF₃): The CF₃ carbon will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C7a |

| ~ 135 | C3a |

| ~ 130 (q, ¹JCF ≈ 270 Hz) | CF₃ |

| ~ 125 | C6 |

| ~ 120 | C5 |

| ~ 115 | C4 |

| ~ 110 | C7 |

| ~ 90 | C3 |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information about the elemental composition and fragmentation pattern of the molecule.

Rationale for Predictions:

-

Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak. The molecular ion region will show two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: The molecule is expected to fragment through the loss of the halogen atoms and the trifluoromethyl group.

Predicted Mass Spectrometry Data Summary

| m/z (predicted) | Assignment |

| 391.8, 393.8 | [M]⁺ (Molecular ion) |

| 265, 267 | [M - I]⁺ |

| 313 | [M - Br]⁺ |

| 323 | [M - CF₃]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is often suitable for nitrogen-containing heterocycles.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.[1]

-

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Rationale for Predictions:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group will result in strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-Br and C-I Stretches: These will appear in the fingerprint region at lower wavenumbers.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 (broad) | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 1400-1600 | Aromatic C=C and C=N stretch |

| 1100-1300 (strong) | C-F stretch |

| < 1000 | C-Br, C-I stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Collect the spectrum and perform a background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.[2][3][4]

Conclusion

This predictive guide provides a comprehensive overview of the expected spectroscopic data for this compound. While the data presented herein is theoretical, it is grounded in established spectroscopic principles and analysis of structurally related compounds. This guide is intended to be a valuable resource for researchers, aiding in the design of experiments, the interpretation of analytical data, and the advancement of synthetic and medicinal chemistry projects involving this versatile building block. Experimental verification of these predictions is encouraged to further enrich the scientific understanding of this compound.

References

-

ResearchGate. (n.d.). General workflow of spectroscopic data analysis from data enhancement... Retrieved from [Link]

-

EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from [Link]

-

Spectroscopy Online. (2023, October 1). Key Steps in the Workflow to Analyze Raman Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

Sources

Navigating the Spectral Maze: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Polyhalogenated Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple halogen atoms onto this bicyclic heteroaromatic system profoundly influences its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of polyhalogenated indazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the ¹H and ¹³C NMR analysis of polyhalogenated indazoles. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships between halogen substitution patterns and the resulting NMR spectral features, empowering scientists to confidently interpret complex spectra and unambiguously characterize these vital molecules.

Fundamental Principles: The Influence of Halogens on the Indazole Ring's Magnetic Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the indazole ring system induces significant perturbations in electron density through a combination of inductive and resonance effects, leading to characteristic changes in ¹H and ¹³C chemical shifts.

Inductive Effects: Halogens are highly electronegative atoms that withdraw electron density from the indazole ring through the σ-bond framework. This deshielding effect generally causes downfield shifts (to higher ppm values) for nearby protons and carbons. The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.

Resonance Effects: Halogens, with their lone pairs of electrons, can also donate electron density to the aromatic π-system. This shielding effect, which primarily influences the ortho and para positions, can counteract the inductive effect to some extent. The resonance effect is most pronounced for fluorine and decreases down the group.

The interplay of these two opposing effects, along with the position of halogenation on the indazole ring, dictates the final observed chemical shifts. For instance, a halogen at the C3 position will have a pronounced effect on the protons and carbons of the pyrazole ring, while substitution on the benzene ring will primarily impact the protons and carbons of that ring.

Experimental Protocols: A Self-Validating Approach to NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a robust and well-documented experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the ¹H and ¹³C NMR analysis of polyhalogenated indazoles.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the polyhalogenated indazole sample. Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[1][2]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR spectra.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[2]

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Experimental workflow for NMR analysis.

Standard parameters for ¹H and ¹³C NMR acquisition on a 400 MHz spectrometer are provided in the table below. These may need to be adjusted based on the specific compound and spectrometer used.[1][2]

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-5 s |

| Number of Scans | 8-16 | 1024-4096 |

| Spectral Width | 12-16 ppm | 200-240 ppm |

Spectral Interpretation: Decoding the Data of Polyhalogenated Indazoles

The true power of NMR lies in the detailed interpretation of the spectra. This section provides insights into the characteristic ¹H and ¹³C NMR features of polyhalogenated indazoles and how to leverage this information for structural elucidation.

¹H NMR Spectra

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the indazole ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of the halogen substituents.

-

Protons on the Benzene Ring (H4, H5, H6, H7): The multiplicity of these signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) reveal the relative positions of the protons and, by extension, the halogen atoms. For example, ortho-coupling constants are typically in the range of 7-9 Hz, meta-coupling constants are 2-3 Hz, and para-coupling is often not resolved.

-

Proton on the Pyrazole Ring (H3): In 1H-indazoles, the H3 proton typically appears as a singlet. Its chemical shift is significantly influenced by substituents at the C4 and C7 positions.

-

N-H Proton: The N-H proton of 1H-indazoles is often a broad singlet and its chemical shift can vary significantly with solvent and concentration due to hydrogen bonding. In some cases, it may not be observed. For instance, the N-H proton of 5-chloro-3-phenyl-1H-indazole appears as a broad signal at 11.55 ppm in CDCl₃.[1]

¹³C NMR Spectra

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are highly diagnostic of the halogenation pattern.

-

Carbons Bearing Halogens (C-X): The chemical shift of a carbon directly attached to a halogen is significantly affected. Fluorine causes a large downfield shift, while the effect of chlorine is also deshielding. Bromine and iodine, due to the "heavy atom effect," can cause an upfield shift of the directly attached carbon.

-

Carbons in the Indazole Ring: The chemical shifts of the other carbons in the ring are also influenced by the electronic effects of the halogens. These shifts can be predicted to some extent by considering the additive effects of the substituents. Aromatic carbon signals in halogenated indazoles typically appear in the region of 100-150 ppm.[1]

Comparative Analysis of Halogen Effects

The following table summarizes the general trends observed in the ¹H and ¹³C NMR chemical shifts of a hypothetical monosubstituted indazole upon halogenation at the C5 position.

| Halogen at C5 | Effect on H4 & H6 | Effect on H7 | Effect on C5 | Effect on C4 & C6 |

| -F | Downfield | Downfield | Large Downfield | Upfield (ortho) |

| -Cl | Downfield | Downfield | Downfield | Slight Downfield |

| -Br | Downfield | Downfield | Upfield (heavy atom) | Downfield |

| -I | Downfield | Downfield | Large Upfield (heavy atom) | Downfield |

Note: These are general trends and the actual chemical shifts will depend on the specific molecule and solvent.

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex polyhalogenated indazoles with multiple substitution possibilities, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete and unambiguous structure determination. In such cases, two-dimensional (2D) NMR techniques are indispensable.

Caption: Relationship between 1D and 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to establish the connectivity of the proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. For polyhalogenated indazoles, NOESY can help to confirm the relative positions of substituents.

By judiciously applying these advanced NMR techniques, researchers can confidently piece together the complete and unambiguous structure of even the most complex polyhalogenated indazoles.

Conclusion

The ¹H and ¹³C NMR analysis of polyhalogenated indazoles is a nuanced yet powerful endeavor. A thorough understanding of the fundamental principles governing the influence of halogens on chemical shifts, coupled with a rigorous experimental approach and the application of advanced 2D NMR techniques, is essential for accurate structural elucidation. This guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the spectral complexities of these important molecules, thereby accelerating the discovery and development of new therapeutic agents.

References

- Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.

- Li, J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 2(21), 8159-8162*.

- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Mosquito Research, 7(6), 1338-1340*.

Sources

An In-depth Technical Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole: Properties, Reactivity, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a halogenated and trifluoromethyl-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon data from analogous compounds and established principles of heterocyclic chemistry, this document offers insights into its molecular structure, expected reactivity, and potential synthetic pathways.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure consisting of a pyrazole ring fused to a benzene ring. The strategic placement of a bromine atom at the 4-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position imparts a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of complex molecular architectures.

While experimental data for this specific molecule is not widely available, we can infer its properties from closely related compounds and computational models.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 4-Bromo-6-(trifluoromethyl)-1H-indazole[1][2] | 6-Bromo-3-iodo-1H-indazole[3] |

| CAS Number | Not available | 1000342-95-9 | 885521-88-0 |

| Molecular Formula | C₈H₃BrF₃IN₂ | C₈H₄BrF₃N₂ | C₇H₄BrIN₂ |

| Molecular Weight | 390.93 g/mol | 265.03 g/mol | 322.93 g/mol |

| Appearance | Expected to be a solid | - | Yellowish-brown solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Not available | Not available |

Note: The properties for this compound are predicted based on its structure and data from analogous compounds.

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the indazole ring, impacting its reactivity and potential biological activity. The presence of two different halogen atoms at positions 3 and 4 provides orthogonal handles for selective chemical modifications.

Caption: Chemical structure of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the two halogen substituents, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. A key aspect of its utility in synthetic chemistry is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond at the 4-position. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-4 bromine intact for subsequent transformations.

This stepwise functionalization is a powerful strategy in the synthesis of complex molecules and is a cornerstone of modern drug discovery.[3]

Caption: Stepwise functionalization via palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling at the C-3 Position (Exemplary)

This protocol is a generalized procedure based on established methods for similar dihalo-heterocycles and should be optimized for the specific substrate and coupling partner.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the 4-bromo-3-substituted-6-(trifluoromethyl)-1H-indazole.

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in the public domain. However, a plausible multi-step synthesis can be proposed based on established methods for the preparation of substituted indazoles. A potential route could start from a commercially available substituted aniline.

Caption: A proposed synthetic pathway for the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, with their chemical shifts and coupling patterns providing information about their relative positions. The N-H proton of the pyrazole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group, which is a powerful tool for confirming its presence.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine and iodine will be a characteristic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Applications in Drug Discovery

Indazole derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The unique substitution pattern of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.[3] The ability to selectively functionalize the C-3 and C-4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of novel indazole-based drug candidates.

References

-

Cheméo. Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole. [Link]

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole. [Link]

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole. [Link]

Sources

- 1. 1000342-95-9|4-Bromo-6-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable, field-proven experimental protocols. The insights and methodologies presented herein are intended to empower researchers to fully characterize this and similar novel chemical entities, a critical step in the journey from discovery to clinical application.

Introduction: Unpacking a Complex Heterocycle

This compound is a heavily substituted indazole derivative. The indazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific substitutions on this molecule—a bromine atom, an iodine atom, and a trifluoromethyl group—are strategically employed in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[3][4][5] Understanding the interplay of these functional groups is paramount to predicting and confirming the compound's behavior in various experimental and physiological settings.

This guide will first deconstruct the molecule to predict its general solubility and stability characteristics based on the known effects of its constituent parts. Subsequently, it will provide detailed, self-validating protocols for the empirical determination of these critical parameters.

Predicted Physicochemical Profile

While empirical data is the gold standard, a predictive analysis based on the molecule's structure provides a foundational understanding of its likely behavior.

The Indazole Core

The 1H-indazole tautomer is the most thermodynamically stable form of this heterocyclic system.[1] Its aromatic nature confers a degree of inherent stability.

The Halogen Effect: Bromine and Iodine

The introduction of halogens, particularly larger ones like bromine and iodine, significantly increases a molecule's lipophilicity.[3][6] This generally leads to decreased aqueous solubility.[7] The high reactivity of the carbon-iodine bond compared to the carbon-bromine bond may also present a potential liability for metabolic or chemical degradation.

The Trifluoromethyl Group's Influence

The trifluoromethyl (-CF3) group is a common substituent in modern medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity.[4][5][8] Its strong electron-withdrawing nature can also impact the pKa of nearby functional groups.[8] While it increases lipophilicity, the overall effect on solubility can be complex and is best determined empirically.[4]

Based on this analysis, this compound is predicted to be a lipophilic molecule with low aqueous solubility. Its stability will likely be influenced by the reactivity of the C-I bond and potential susceptibility to nucleophilic attack on the indazole ring under certain pH conditions.

The following table summarizes the predicted properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~438.9 g/mol | Sum of atomic weights |

| Aqueous Solubility | Low | High degree of halogenation and presence of a trifluoromethyl group increase lipophilicity.[3][4][7] |

| Organic Solvent Solubility | Moderate to High | Lipophilic nature suggests good solubility in solvents like DMSO, DMF, and chlorinated hydrocarbons. |

| Chemical Stability | Moderate | The indazole ring is generally stable, but the C-I bond may be susceptible to degradation.[1][9] |

| pKa | Weakly acidic | The N-H proton of the indazole ring is weakly acidic. The -CF3 group may slightly increase this acidity. |

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is crucial for its formulation and bioavailability. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[10][11] This high-throughput screening method provides an early indication of a compound's solubility limitations.[12]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[13]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.[10][14]

-

Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.[14]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with an excess of the solid material.[10][15] The shake-flask method is the gold standard for this determination.[16][17]

-

Compound Dispensing: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents.

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. It is advisable to filter the supernatant through a 0.22 µm filter.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[15]

-

Verification of Solid State: After the experiment, analyze the remaining solid by techniques such as XRPD to ensure that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph).

Caption: High-level workflows for kinetic and thermodynamic solubility assessment.

Rigorous Stability Evaluation: Forced Degradation Studies

Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[18][19][20][21] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[18]

The Rationale Behind Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Experimental Protocol: Forced Degradation

A single batch of this compound should be subjected to the following conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for 24 hours.

-

Procedure: Dissolve the compound in a suitable co-solvent if necessary, then add the acidic solution. After the incubation period, neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C for 24 hours.

-

Procedure: Similar to acid hydrolysis, with subsequent neutralization.

-

-

Oxidative Degradation:

-

Condition: 3% H2O2 at room temperature for 24 hours.

-

Procedure: Dissolve the compound and expose it to the hydrogen peroxide solution.

-

-

Thermal Degradation:

-

Condition: Store the solid compound at 80°C for 48 hours.

-

Procedure: Place the solid compound in a temperature-controlled oven.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

Procedure: Use a photostability chamber. A control sample should be protected from light.

-

Analytical Methodology

A stability-indicating HPLC method is crucial for resolving the parent compound from its degradation products.[22][23]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: A photodiode array (PDA) detector is essential for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.[24][25]

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Future Directions

This guide provides a robust framework for assessing the solubility and stability of this compound. The multi-halogenated and trifluoromethylated nature of this compound suggests low aqueous solubility and a potential for degradation, particularly at the carbon-iodine bond. The detailed protocols outlined herein will enable researchers to generate the critical data needed to understand these properties empirically.

The results from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and reliability of data from subsequent biological assays. A thorough characterization of solubility and stability is a non-negotiable cornerstone of successful drug development, transforming promising molecules into viable therapeutic candidates.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

United States Pharmacopeia. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Wikipedia. Bromine. [Link]

-

Patel, K., & Patel, M. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applicable Chemistry, 3(6), 2535-2541. [Link]

-

Khan, I., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(13), 1599-1612. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).

-

Talebi, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1032. [Link]

-

Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 931. [Link]

-

Jullian, C., et al. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 26(11), 3329. [Link]

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

-

Jitareanu, A., et al. (2018). Bromination-a versatile tool for drugs optimization. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 122(3), 614-619. [Link]

- Wang, Y. J., & Monkhouse, D. C. (1987). Deiodination kinetics of water-soluble radiopaques. Journal of pharmaceutical sciences, 76(3), 214-217.

- Roy, B. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(3), 1-10.

-

Kumar, V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research, 10(9), FF01-FF06. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

- Hylarides, M. D., et al. (1993). Radiopharmaceutical chemistry: Iodination techniques. Cancer Biotherapy, 8(3), 229-244.

-

Sane, R. T., et al. (2004). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of liquid chromatography & related technologies, 27(13), 2115-2128. [Link]

-

Kumar, V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Kumar, A., & Rao, G. K. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 79-85.

-

Singh, G., et al. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical chemistry journal, 45(6), 362-367. [Link]

- Sharma, A., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 12(10), 1338-1350.

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]

-

Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. [Link]

-

Desbuquois, B., & Postel-Vinay, M. C. (1979). Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. FEBS letters, 106(1), 133-137. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

de Campos, D. P., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

- Patel, P., & Patel, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal for Pharmaceutical and Allied Research, 4(2), 1-12.

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6653. [Link]

- Waterman, K. C., et al. (2002). Forced degradation in pharmaceutical research and development. In Pharmaceutical stress testing (pp. 1-38). Marcel Dekker.

-

Dongre, V. G., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(4), 443-449. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascensus [ascensusspecialties.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. evotec.com [evotec.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. scielo.br [scielo.br]

- 18. database.ich.org [database.ich.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. youtube.com [youtube.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. irjpms.com [irjpms.com]

- 23. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ijmr.net.in [ijmr.net.in]

The Trifluoromethyl-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to its Emerging Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group, can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6] This technical guide provides a comprehensive overview of the burgeoning field of trifluoromethyl-indazoles, exploring their significant potential across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data to guide future drug design efforts.

The Strategic Advantage of the Trifluoromethyl Group in Indazole Chemistry

The trifluoromethyl group is more than a simple methyl mimic. Its strong electron-withdrawing nature and high lipophilicity impart unique physicochemical properties to the parent indazole scaffold.[3][4] This strategic fluorination can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often prolonging the in vivo half-life of the drug candidate.[3][5]

-

Increased Lipophilicity: This property can improve membrane permeability and facilitate passage across the blood-brain barrier, a critical factor for neurologically active agents.[3][5]

-

Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions.

-

Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, with amino acid residues in the target protein's active site, leading to enhanced potency.[6]

These advantageous properties have spurred the synthesis and evaluation of a wide array of trifluoromethyl-indazole derivatives, revealing a broad spectrum of biological activities.

Anticancer Activity: Targeting the Engines of Malignancy

The indazole core is a prominent feature in several FDA-approved kinase inhibitors, such as axitinib and pazopanib, highlighting its significance in oncology.[7] The introduction of a trifluoromethyl group has been explored as a strategy to discover novel and more potent anticancer agents.[8][9]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which trifluoromethyl-indazoles exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Several studies have demonstrated that these compounds can target a range of kinases implicated in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR and EGFR, which are pivotal in tumor angiogenesis and metastasis.[1][7]

-

Non-Receptor Tyrosine Kinases: Including Bcr-Abl, a key driver in chronic myeloid leukemia.[1]

-

Serine/Threonine Kinases: Such as Aurora kinases, which are essential for mitotic progression.[7]

Beyond kinase inhibition, some trifluoromethyl-indazole derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting mitochondrial membrane potential.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the position and nature of substituents on both the indazole ring and any appended aromatic moieties are critical for anticancer potency. For instance, the placement of fluorine or trifluoromethoxy groups on a phenyl ring attached to the indazole core has been shown to significantly influence the anti-proliferative activity against various cancer cell lines.[11]

Tabulated Anticancer Activity Data

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | A549 (Lung) | 0.010 - 12.8 | [8] |

| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | MCF7 (Breast) | 0.010 - 12.8 | [8] |

| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | A375 (Melanoma) | 0.010 - 12.8 | [8] |

| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | HT-29 (Colon) | 0.010 - 12.8 | [8] |

| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxicity of trifluoromethyl-indazole compounds against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-indazole test compounds in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Logical Workflow for Anticancer Drug Discovery

Caption: Workflow for the discovery of trifluoromethyl-indazole anticancer agents.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Trifluoromethyl-indazoles have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: COX-2 and NF-κB Inhibition

The anti-inflammatory properties of these compounds are often attributed to their inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][13] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a reduced risk of gastrointestinal side effects.[12]